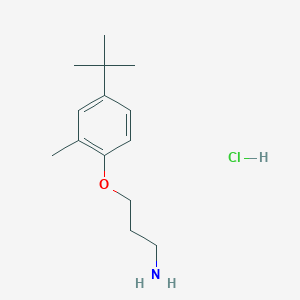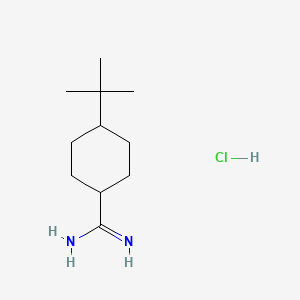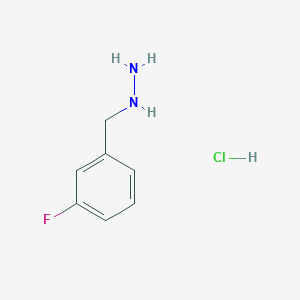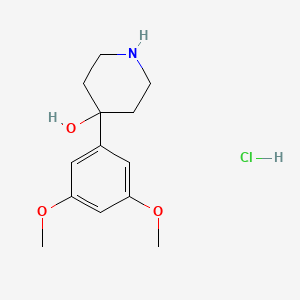![molecular formula C8H5BrN2O2 B1378351 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1427504-89-9](/img/structure/B1378351.png)
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . It is a solid substance and should be stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is 1S/C8H5BrN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13) and the InChI key is NNWNNQTUZYVQRK-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a solid substance . It has a molecular weight of 241.04 . The compound should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: , also known as 5-Bromo-6-azaindole 3-carboxylic acid , is a compound that belongs to the pyrrolopyridine and azaindole families. These chemical frameworks are found in many biologically active natural products and synthetic derivatives, and they have been used extensively in drug discovery due to their interesting biochemical and biophysical properties . Below is a comprehensive analysis focusing on six unique applications of this compound:
Kinase Inhibition
Azaindoles, including derivatives like 5-Bromo-6-azaindole 3-carboxylic acid, have been widely used as kinase inhibitors. Kinase inhibitors are important in the treatment of various diseases, including cancer, due to their role in regulating cell functions .
Antidiabetic Activity
Pyrrolopyridine derivatives have shown potential in treating diabetes. Their structure has been associated with antidiabetic activity, although specific studies on 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid would be needed to confirm this .
Antimycobacterial Properties
These compounds have also been found to possess antimycobacterial activities, which could be useful in treating bacterial infections such as tuberculosis .
Antiviral Applications
The antiviral properties of pyrrolopyridines make them candidates for the development of new antiviral therapies .
Antitumor Activities
Pyrrolopyridine derivatives have been investigated for their antitumor activities, which could lead to new treatments for various forms of cancer .
Nervous System Diseases
Biological investigations suggest that compounds like 5-Bromo-6-azaindole 3-carboxylic acid could be used to treat diseases of the nervous system due to their biological activity on neural pathways .
Immune System Modulation
These compounds may also play a role in modulating the immune system, which can be beneficial in treating autoimmune diseases or in organ transplantation .
Herbicidal Activity
While not directly related to the compound , indole carboxylic acids have shown herbicidal activity. Further research could explore whether 5-Bromo-6-azaindole 3-carboxylic acid has similar properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWAHAYJRJOVKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)
amine](/img/structure/B1378277.png)

![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)



![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)

![[5-(Furan-2-yl)furan-2-yl]methanamine](/img/structure/B1378290.png)